![molecular formula C21H29NO2 B1389377 N-[4-(Heptyloxy)benzyl]-2-methoxyaniline CAS No. 1040684-12-5](/img/structure/B1389377.png)
N-[4-(Heptyloxy)benzyl]-2-methoxyaniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Heptyloxy)benzyl]-2-methoxyaniline typically involves the reaction of 4-(heptyloxy)benzyl chloride with 2-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or column chromatography to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Heptyloxy)benzyl]-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
N-[4-(Heptyloxy)benzyl]-2-methoxyaniline serves as a valuable reagent in organic synthesis. Its applications in this field include:
- Intermediate in Synthesis : Utilized as an intermediate for the preparation of complex organic molecules.
- Reagent for Chemical Reactions : Acts as a nucleophile in various substitution reactions, facilitating the introduction of functional groups into organic compounds.
Biology
In biological research, this compound has shown potential for various applications:
- Biochemical Assays : Employed in assays to study enzyme activities, particularly those involving oxidative stress and metabolic pathways.
- Antioxidant Studies : Demonstrated ability to scavenge free radicals, suggesting potential use as an antioxidant agent .
Medicine
The compound is under investigation for its therapeutic properties:
- Anticancer Activity : Preliminary studies indicate cytotoxic effects on cancer cell lines, making it a candidate for further drug development in oncology.
- Neuroprotective Effects : Research suggests potential applications in treating neurodegenerative diseases due to its ability to modulate biochemical pathways .
Case Study 1: Antioxidant Properties
In a study examining the antioxidant properties of this compound, researchers found that it effectively reduced oxidative stress markers in vitro. The compound was tested against known antioxidants, demonstrating superior efficacy in scavenging reactive oxygen species (ROS).
Case Study 2: Anticancer Potential
Research conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase, indicating its potential as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of N-[4-(Heptyloxy)benzyl]-2-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(Heptyloxy)benzyl]-2-methoxyaniline
- N-[4-(Heptyloxy)benzyl]-2-ethoxyaniline
- N-[4-(Heptyloxy)benzyl]-2-propoxyaniline
Uniqueness
This compound is unique due to its specific heptyloxy and methoxy substituents, which confer distinct chemical and physical properties. These properties can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications.
Biological Activity
N-[4-(Heptyloxy)benzyl]-2-methoxyaniline, with a molecular formula of CHNO and a molecular weight of 327.46 g/mol, is a compound of significant interest in the fields of medicinal chemistry and biological research. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Overview of the Compound
- Chemical Name: this compound
- CAS Number: 1040684-12-5
- Molecular Formula: CHNO
- Molecular Weight: 327.46 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzymatic Interactions: The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways crucial for cellular function.
- Receptor Binding: It has been suggested that this compound can bind to certain receptors, modulating signaling pathways involved in inflammation and cancer progression.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Anticancer Properties:
- Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast and prostate cancer cells by inducing apoptosis and inhibiting cell cycle progression.
- Case Study: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer .
-
Anti-inflammatory Effects:
- The compound has been evaluated for its potential to reduce inflammation markers in vitro and in vivo. It appears to downregulate pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.
- Research Finding: In a controlled experiment, administration of the compound reduced levels of TNF-alpha and IL-6 in animal models .
-
Antimicrobial Activity:
- This compound has shown activity against several bacterial strains, indicating potential as an antimicrobial agent.
- Study Results: In vitro tests demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria .
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Toxicological assessments have indicated that while this compound exhibits beneficial effects, it also presents some toxicity concerns at higher concentrations.
Study Type | Result |
---|---|
Acute Toxicity | Lethal dose observed in murine models |
Genotoxicity | No significant genotoxic effects reported |
Long-term Exposure | Mild hepatotoxicity noted at high doses |
Research Applications
This compound is being explored for various applications:
Properties
IUPAC Name |
N-[(4-heptoxyphenyl)methyl]-2-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-3-4-5-6-9-16-24-19-14-12-18(13-15-19)17-22-20-10-7-8-11-21(20)23-2/h7-8,10-15,22H,3-6,9,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPCBMBYNOUCLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)CNC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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